2-(4-Nitrophenoxy)ethanol
Overview
Description
2-(4-Nitrophenoxy)ethanol is an organic compound with the molecular formula C8H9NO4. It is also known by other names such as 2-(p-Nitrophenoxy)ethanol and β-Hydroxyethyl p-nitrophenyl ether. This compound is characterized by the presence of a nitrophenyl group attached to an ethoxy group, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenoxy)ethanol can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-nitrophenoxy)acetaldehyde or 2-(4-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(4-aminophenoxy)ethanol.
Substitution: Formation of various substituted ethers or amines.
Scientific Research Applications
2-(4-Nitrophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and inhibition.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethanol involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ethoxy group can also interact with enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenoxy)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(4-Chlorophenoxy)ethanol: Contains a chlorine atom instead of a nitro group.
2-(4-Methoxyphenoxy)ethanol: Features a methoxy group in place of the nitro group.
Uniqueness
2-(4-Nitrophenoxy)ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPAEYFBLRVUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066037 | |
Record name | 2-(4-Nitrophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16365-27-8 | |
Record name | 2-(4-Nitrophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16365-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(4-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016365278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Nitrophenoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(4-Nitrophenoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanol, 2-(4-nitrophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Nitrophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(4-Nitrophenoxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWC6X7XX9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-Nitrophenoxy)ethanol used as a marker molecule in iontophoresis studies?
A1: this compound is a neutral, electroactive molecule. This means it carries no net charge but can be detected electrochemically. This property makes it ideal for studying iontophoretic ejection for several reasons:
Q2: How does the size of the iontophoretic pipette tip influence the ejection of this compound?
A: Research indicates a positive correlation between the diameter of the iontophoretic pipette tip and the amount of this compound ejected []. This suggests that larger pipette tips result in greater EOF. This finding is significant because it highlights the importance of carefully controlling pipette tip size for achieving consistent and reliable drug delivery during iontophoresis.
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